molecular formula C34H40N4O6 B589090 N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl CAS No. 1795131-16-6

N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl

Cat. No.: B589090
CAS No.: 1795131-16-6
M. Wt: 605.747
InChI Key: ZOGAICCHSUSCBX-BBWXTLFWSA-N
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Description

N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a biphenyl group, and a hydroxyamino functional group. The presence of deuterium (d5) in its structure makes it particularly useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzimidazole.

    Attachment of the Hydroxyamino Group: The hydroxyamino group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with a hydroxylamine derivative.

    Deuterium Labeling: The incorporation of deuterium (d5) is achieved through the use of deuterated reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Ethoxy-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
  • N-[2-Methoxy-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
  • N-[2-Ethoxy-1-[[2’-[(amino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl

Uniqueness

N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl is unique due to the presence of deuterium, which enhances its stability and allows for detailed isotopic studies. This feature distinguishes it from other similar compounds and makes it particularly valuable in research applications.

Properties

CAS No.

1795131-16-6

Molecular Formula

C34H40N4O6

Molecular Weight

605.747

IUPAC Name

methyl 3-[[4-[2-[N/'-(2-ethylhexoxycarbonyl)-N-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

InChI

InChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2

InChI Key

ZOGAICCHSUSCBX-BBWXTLFWSA-N

SMILES

CCCCC(CC)COC(=O)N=C(C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC)NO

Origin of Product

United States

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